

4-Chloro-5,7-dimethylquinoline chemical properties

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Compound of Interest

Compound Name: 4-Chloro-5,7-dimethylquinoline

Cat. No.: B1612622

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An In-depth Technical Guide to **4-Chloro-5,7-dimethylquinoline**: Properties, Synthesis, and Applications

Introduction

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents.^{[1][2]} Its rigid, planar structure and the nitrogen atom's ability to engage in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets. Strategic functionalization of the quinoline ring is a cornerstone of modern drug discovery, allowing for the fine-tuning of a compound's physicochemical properties to enhance its pharmacokinetic and pharmacodynamic profile.

Within this important class of compounds, 4-chloroquinolines serve as exceptionally versatile synthetic intermediates.^{[1][3]} The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution, providing a reliable chemical handle for introducing diverse side chains and building molecular complexity. This guide focuses on a specific, yet important, derivative: **4-Chloro-5,7-dimethylquinoline**. We will provide an in-depth exploration of its chemical properties, plausible synthetic routes, characteristic reactivity, and its potential as a valuable building block for researchers in medicinal chemistry and materials science.

Physicochemical and Structural Properties

4-Chloro-5,7-dimethylquinoline is a substituted heterocyclic aromatic compound. Its core properties are derived from the fusion of a benzene ring with a pyridine ring, further modified by two methyl groups and a reactive chlorine atom.

Core Chemical Identity

The fundamental identifiers and properties of **4-Chloro-5,7-dimethylquinoline** are summarized in the table below.

Property	Value	Reference
IUPAC Name	4-chloro-5,7-dimethylquinoline	[4]
CAS Number	352205-97-1	[4][5]
Molecular Formula	C ₁₁ H ₁₀ ClN	[4][5]
Molecular Weight	191.66 g/mol	[4][5]
Canonical SMILES	<chem>CC1=CC2=NC=CC(=C2C(=C1)C)Cl</chem>	[4]
InChI Key	InChI=1S/C11H10ClN/c1-7-4-9-11(12)5-6-13-10(9)8(2)3-7/h3-6H,1-2H3	[4]

Molecular Structure

The structure consists of a quinoline ring system with methyl groups at positions 5 and 7, and a chlorine atom at position 4. The molecule is largely planar, a characteristic feature of fused aromatic systems.[6][7]

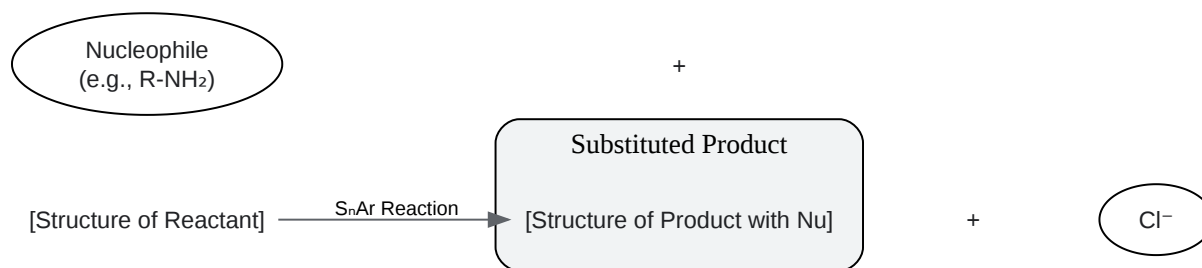
Caption: Structure of **4-Chloro-5,7-dimethylquinoline**.

Synthesis and Reactivity

As a specialized building block, **4-Chloro-5,7-dimethylquinoline** is typically prepared through multi-step synthetic sequences. The general strategy involves first constructing the corresponding 5,7-dimethylquinolin-4-ol, followed by a chlorination reaction.

Proposed Synthetic Workflow

A common and effective method for constructing the quinoline core is the Gould-Jacobs reaction. This involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent saponification/decarboxylation. The resulting 4-hydroxyquinoline can then be chlorinated.



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